molecular formula C12H13N3O B8639346 (+-)-8-Amino-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 103603-13-0

(+-)-8-Amino-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No.: B8639346
CAS No.: 103603-13-0
M. Wt: 215.25 g/mol
InChI Key: ZQTAEDPFDWFOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+-)-8-Amino-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103603-13-0

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

8-amino-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one

InChI

InChI=1S/C12H13N3O/c13-9-3-4-10-7(5-9)1-2-8-6-11(16)14-15-12(8)10/h3-5,8H,1-2,6,13H2,(H,14,16)

InChI Key

ZQTAEDPFDWFOBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C3=NNC(=O)CC31

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Acetamido-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (0.7 g) was suspended in hydrazine hydrate (13 ml) and ethanol (2 ml) and heated under reflux for 2 hours. The hot solution was filtered through diatomaceous earth and the filtrate extracted with chloroform. Evaporation of the dried (MgSO4) extract gave a gum which was crystallised by trituration with 1-propanol. The crude solid was fractionated by flash chromatography (CHCl3 eluant) and from the appropriate fraction was obtained 8-amino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (0.25 g; m.p. 290-1° from n-propanol/water)ν(Nujol mull) 3465, 3350, 3230, 1658, 1617, 1585 cm-1 ; δ(DMSO-d6) 1.2-1.7 (1H,m,5-H), 1.8-2.9 (6H,m,4,4a,5,6-H) 5.35 (2H,s,NH2), 6.34 (1H,m,7-H), 6.46 (1H,m,9-H), 7.66 (1H,d,10-H), 10.5 (1H,s,NHCO) M+ 215.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.